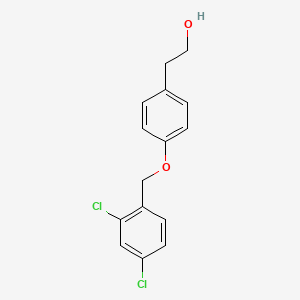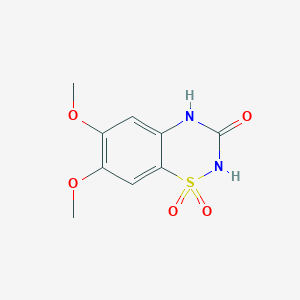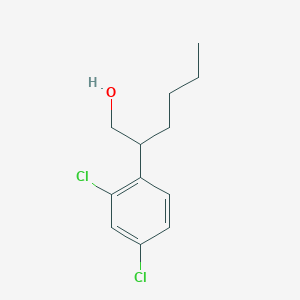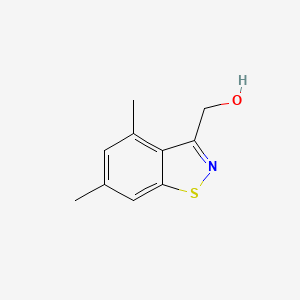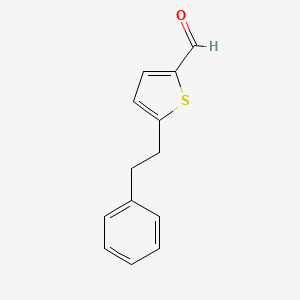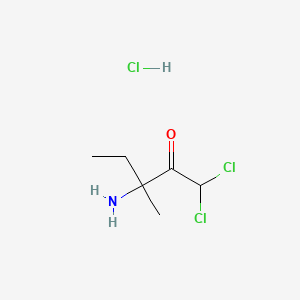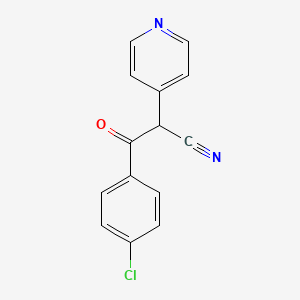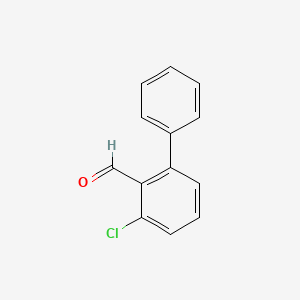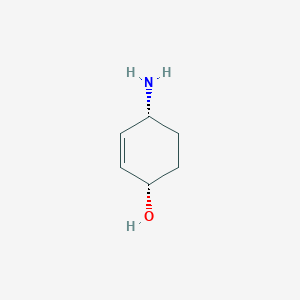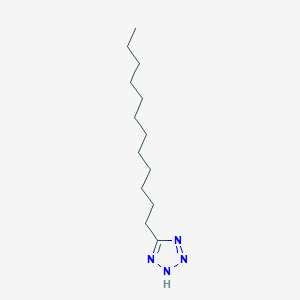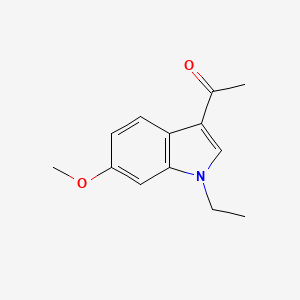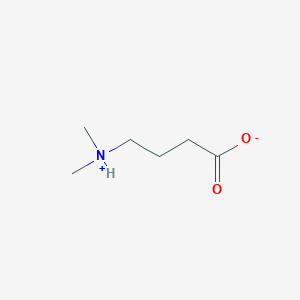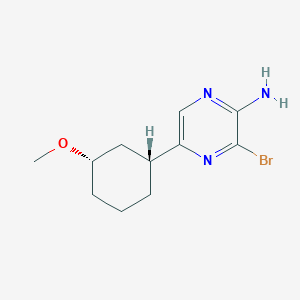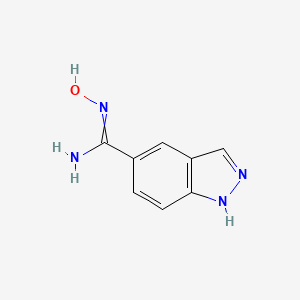
N'-hydroxy-1H-indazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-hydroxy-1H-indazole-5-carboximidamide is a compound of significant interest in medicinal chemistry. It is known for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response and is often overexpressed in various cancer cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for N'-hydroxy-1H-indazole-5-carboximidamide are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while minimizing byproducts.
Análisis De Reacciones Químicas
Types of Reactions
N'-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts like copper acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
N'-hydroxy-1H-indazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like IDO1.
Medicine: Its potential as an IDO1 inhibitor makes it a candidate for cancer immunotherapy.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N'-hydroxy-1H-indazole-5-carboximidamide involves its inhibition of the IDO1 enzyme. IDO1 catalyzes the oxidation of tryptophan to N-formylkynurenine, which is then converted to various biologically active metabolites . By inhibiting IDO1, this compound can reduce tryptophan depletion and kynurenine production, thereby modulating the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other IDO1 inhibitors such as epacadostat (INCB24360) and various hydroxyindazole derivatives .
Uniqueness
N'-hydroxy-1H-indazole-5-carboximidamide is unique due to its specific structure, which allows it to bind to the IDO1 enzyme with high affinity. This binding mode is similar to that of epacadostat but offers distinct advantages in terms of potency and selectivity .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
N'-hydroxy-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-7-6(3-5)4-10-11-7/h1-4,13H,(H2,9,12)(H,10,11) |
Clave InChI |
GMRJDEPRPOJLOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=NO)N)C=NN2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
